molecular formula C6H11N5S B13445893 5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-amine

5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13445893
M. Wt: 185.25 g/mol
InChI Key: AQQXMBDVRQKVDC-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a piperazine ring and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperazine with thiadiazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a piperazine ring and a thiadiazole ring, which imparts distinct biological activities.

Properties

IUPAC Name

5-piperazin-1-yl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5S/c7-5-9-10-6(12-5)11-3-1-8-2-4-11/h8H,1-4H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQXMBDVRQKVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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